molecular formula C16H21F3N2O B12444119 2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12444119
M. Wt: 314.35 g/mol
InChI Key: RQCLYPAQXWADAU-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]propanamide is a synthetic compound that features a piperidine ring, a trifluoromethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amidation Reaction: The final step involves the formation of the propanamide moiety through an amidation reaction, where the piperidine derivative reacts with a suitable amide precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C16H21F3N2O

Molecular Weight

314.35 g/mol

IUPAC Name

2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C16H21F3N2O/c1-11(2)15(22)20-13-10-12(16(17,18)19)6-7-14(13)21-8-4-3-5-9-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,20,22)

InChI Key

RQCLYPAQXWADAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2

Origin of Product

United States

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